Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride
Description
Structure
3D Structure
Properties
CAS No. |
803727-14-2 |
|---|---|
Molecular Formula |
C7H11Cl2OP |
Molecular Weight |
213.04 g/mol |
IUPAC Name |
2-dichlorophosphorylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H11Cl2OP/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 |
InChI Key |
VBVRJIIWKDCPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2P(=O)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of Bicyclo[2.2.1]heptan-2-ylphosphonic Acid
The most straightforward route involves chlorinating the corresponding phosphonic acid using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This method is analogous to the synthesis of other phosphonic dichlorides, where the hydroxyl groups of the phosphonic acid are replaced by chlorine atoms.
Procedure :
- Phosphonic Acid Preparation : Bicyclo[2.2.1]heptan-2-ylphosphonic acid is synthesized via oxidation of a secondary phosphine or Arbuzov reaction of a 2-halo-bicycloheptane derivative.
- Chlorination : The acid is treated with excess PCl₅ in anhydrous dichloromethane at 0–5°C. The reaction is exothermic, requiring careful temperature control.
- Workup : The mixture is refluxed for 2–4 hours, followed by vacuum distillation to isolate the dichloride.
Key Data :
- Yield : 70–85% (dependent on purity of starting acid).
- Purity : >95% (confirmed by ³¹P NMR).
- Byproducts : Phosphorus oxychloride (POCl₃), removed via fractional distillation.
This method is favored for its simplicity but requires highly pure phosphonic acid precursors to avoid side reactions.
Arbuzov Reaction with 2-Halo-bicyclo[2.2.1]heptane Derivatives
The Arbuzov reaction enables direct P–C bond formation between trialkyl phosphites and alkyl halides. For bicyclo[2.2.1]heptane systems, this method involves:
Synthetic Pathway :
- Halide Synthesis : Bicyclo[2.2.1]heptan-2-ol is converted to 2-bromo-bicyclo[2.2.1]heptane using HBr gas in the presence of a Lewis acid (e.g., ZnBr₂).
- Arbuzov Reaction : The bromide reacts with triethyl phosphite [(EtO)₃P] at 120–140°C, forming bicyclo[2.2.1]heptan-2-ylphosphonate ester.
- Hydrolysis and Chlorination : The ester is hydrolyzed to the phosphonic acid using concentrated HCl, followed by chlorination with SOCl₂.
Optimization Insights :
- Catalyst : ZnCl₂ improves halide formation efficiency (yield: 65–75%).
- Reaction Time : 8–12 hours for complete ester formation.
- Chlorination Efficiency : SOCl₂ achieves near-quantitative conversion to the dichloride at 60°C.
Phosphorylation of Bicyclo[2.2.1]heptan-2-ol
Direct phosphorylation of the alcohol precursor offers a streamlined approach. While less common, this method avoids multi-step functional group transformations.
Protocol :
- Phosphorylation : Bicyclo[2.2.1]heptan-2-ol reacts with phosphorus oxychloride (POCl₃) in the presence of a base (e.g., pyridine) at −10°C.
- Quenching and Isolation : The mixture is poured into ice-water, and the dichloride is extracted using diethyl ether.
Challenges :
- Side Reactions : Formation of phosphoric acid derivatives due to over-oxidation.
- Yield : Moderate (50–60%), necessitating chromatographic purification.
Catalytic Asymmetric Synthesis
Recent advances in chiral Lewis acid catalysis have enabled enantioselective routes. For instance, a Yamamoto-type catalyst (e.g., SnCl₄ with a chiral ligand) facilitates asymmetric Diels-Alder reactions, yielding enantiomerically enriched bicycloheptane intermediates. Subsequent phosphorylation and chlorination preserve stereochemistry.
Case Study :
- Substrate : Methacrolein and myrcene undergo Diels-Alder reaction catalyzed by SnCl₄/(R)-BINOL complex (er: 96.5:3.5).
- Phosphorylation : The ketone intermediate is reduced to the alcohol, followed by POCl₃ treatment.
Industrial-Scale Production
Patent US20060287464A1 outlines a scalable method for 2-norbornyl phosphonic dichloride (a synonym for the target compound):
- Feedstock : Dicyclopentadiene and 2-butene undergo Diels-Alder reaction to form the bicyclic framework.
- Isomerization : Acid-catalyzed rearrangement optimizes substituent positioning.
- Phosphorylation : POCl₃ is introduced under anhydrous conditions, achieving >90% conversion.
Economic Considerations :
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The dichloride groups can be substituted with other nucleophiles, such as alcohols or amines, to form phosphonate esters or amides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form bicyclo[2.2.1]heptan-2-ylphosphonic acid.
Oxidation and Reduction: The phosphonic group can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. Reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Phosphonate Esters: Formed from substitution reactions with alcohols.
Phosphonic Acids: Formed from hydrolysis.
Phosphines: Formed from reduction reactions.
Scientific Research Applications
Applications in Organic Synthesis
One of the primary applications of bicyclo[2.2.1]heptan-2-ylphosphonic dichloride is in organic synthesis as a reagent for the introduction of phosphonic acid functionalities into organic molecules. Its ability to form stable phosphonate esters makes it valuable in the synthesis of:
- Phosphonates : These compounds are crucial for developing pharmaceuticals and agrochemicals due to their biological activity.
- Phosphoramidates : this compound can react with amines to produce phosphoramidates, which have applications in medicinal chemistry.
Synthesis of Phosphonates
A study demonstrated the use of this compound in synthesizing various phosphonates from alcohols and amines, yielding compounds with enhanced biological properties compared to traditional phosphonates .
Development of Agrochemicals
In agricultural chemistry, researchers have utilized this compound to create novel herbicides that exhibit improved efficacy against resistant weed species. The incorporation of the bicyclic structure enhances the herbicide's binding affinity to target enzymes .
Applications in Material Science
This compound also finds applications in material science, particularly in the development of polymers and coatings:
- Polymer Modifications : The compound can be used to modify polymeric materials, imparting desirable properties such as increased thermal stability and resistance to degradation.
- Coating Technologies : Its reactivity allows for the formulation of protective coatings that enhance resistance against environmental factors.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Organic Synthesis | Synthesis of phosphonates | Enhanced biological activity |
| Formation of phosphoramidates | Versatile applications in medicinal chemistry | |
| Agrochemicals | Development of novel herbicides | Improved efficacy against resistant weeds |
| Material Science | Polymer modifications | Increased thermal stability |
| Protective coatings | Enhanced resistance to environmental factors |
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptan-2-ylphosphonic dichloride involves its reactivity with various nucleophiles and electrophiles. The phosphonic dichloride group is highly reactive, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The bicyclo[2.2.1]heptane skeleton is a common scaffold in bioactive molecules. Key comparisons include:
- Phosphonic Dichloride vs. Ketone/Sulfone Derivatives : The –P(O)Cl₂ group increases electrophilicity compared to ketones (–C=O) or sulfones (–SO₂R), making it more reactive toward nucleophiles (e.g., alcohols, amines) .
- Comparison with Halogenated Derivatives: Heptachloro derivatives () exhibit non-polar, hydrophobic behavior, whereas the phosphonic dichloride’s polar P–Cl bonds enhance solubility in polar aprotic solvents (e.g., DMF, THF) .
Reactivity and Stability
- Hydrolysis Sensitivity : Phosphonic dichlorides hydrolyze readily to phosphonic acids, unlike stable bicyclo[2.2.1]heptan-2-amine hydrochlorides, which resist hydrolysis under ambient conditions .
- Synthetic Utility : The dichloride’s reactivity enables facile phosphorylation of biomolecules, whereas bicyclo[2.2.1]ketosulfones () are used as chiral auxiliaries in asymmetric synthesis .
Research Findings and Limitations
- Stereochemical Impact: The norbornane framework enforces a rigid geometry, enhancing enantiomeric purity in HPLC separations () and ligand design .
- Gaps in Data : Direct studies on this compound are scarce; most inferences derive from analogs like bicyclo[3.2.1] SGLT2 inhibitors () or bicyclo[2.2.1] sulfones .
Biological Activity
Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure with a phosphonic acid moiety, which is known to enhance biological activity through various mechanisms. The chemical formula is with a molecular weight of approximately 227.03 g/mol.
The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. Phosphonic acids are often recognized for their ability to inhibit enzymes involved in metabolic pathways, particularly those related to phospholipid metabolism.
Enzyme Inhibition
Research indicates that compounds with phosphonic acid groups can act as inhibitors for various enzymes, including:
- Phospholipases : These enzymes play critical roles in cell membrane dynamics and signaling pathways.
- Aminopeptidases : Inhibition can lead to altered peptide processing, impacting numerous physiological processes.
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced activity of phospholipases | |
| Antimicrobial Activity | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Properties : A study demonstrated that the compound exhibited significant antimicrobial activity against various strains of bacteria, suggesting potential applications in treating infections caused by resistant bacteria .
- Cytotoxic Effects : In vitro experiments showed that this compound induced apoptosis in human cancer cell lines, highlighting its potential as an anticancer agent . The mechanism was linked to the activation of caspase pathways.
- Pharmacokinetics : Research on the pharmacokinetics of this compound indicated favorable absorption and distribution characteristics in animal models, suggesting it may be a viable candidate for further development in drug formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
